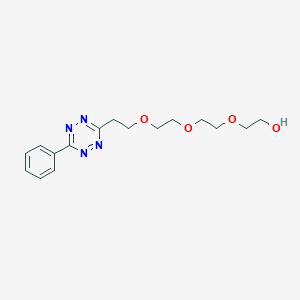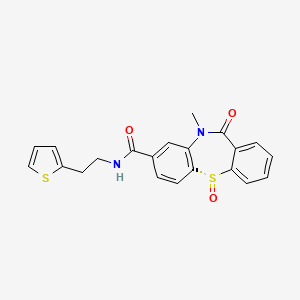
ML321
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML321 is a D3 receptor selective antagonist.
Applications De Recherche Scientifique
Proteolytic Cleavage and Stability
ML321 is studied in the context of the mixed-lineage leukemia gene (MLL). Proteolytic cleavage of MLL generates N-terminal p320 (N320) and C-terminal p180 (C180) fragments, forming a stable complex crucial for proper subnuclear localization (Hsieh et al., 2003). Taspase1, identified as a threonine aspartase required for MLL cleavage, further underscores the importance of proteolytic processes in MLL function (Hsieh et al., 2003).
Antipsychotic Potential and Binding Kinetics
ML321 demonstrates potential as a novel D2 dopamine receptor antagonist with high selectivity and unique binding kinetics. It is effective in animal models predictive of antipsychotic efficacy in humans. Interestingly, ML321 exhibits slow-on and fast-off receptor binding rates, potentially reducing extrapyramidal side effects (Free et al., 2022). Optimization studies highlight ML321's promise as a therapeutic agent for neuropsychiatric disorders, with emphasis on its metabolic stability and pharmacological profile (Rocereta et al., 2021).
USP1 Inhibition in Cancer Treatment
ML321 also plays a role in cancer research, particularly in the study of USP1, a deubiquitinase involved in DNA repair pathways. Cryo-electron microscopy reveals that ML323, a USP1 inhibitor, has a unique binding mode, potentially valuable for structure-based drug design targeting USP1 in cancer treatments (Rennie et al., 2022).
Characterization and Optimization for Clinical Use
ML321's characterization and chemical optimization are critical steps toward its clinical use. Studies focus on its selectivity, competitive antagonism at the D2 dopamine receptor, and metabolic stability, aiming to develop an advanced drug lead for neuropsychiatric disorders (Nilson et al., 2022).
Propriétés
Nom du produit |
ML321 |
|---|---|
Formule moléculaire |
C21H20N2O3S2 |
Poids moléculaire |
412.52 |
Nom IUPAC |
(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |
Clé InChI |
YNXQLYVNEKEXJH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ML321; ML 321; ML-321. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



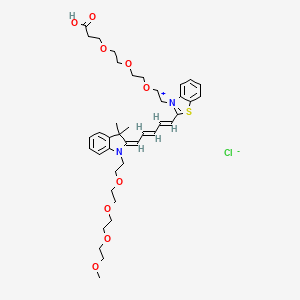
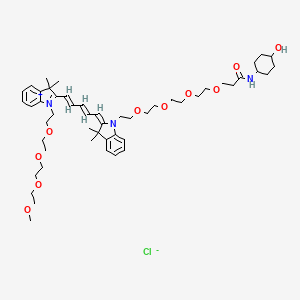
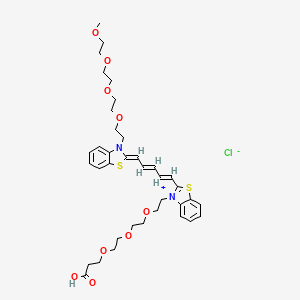

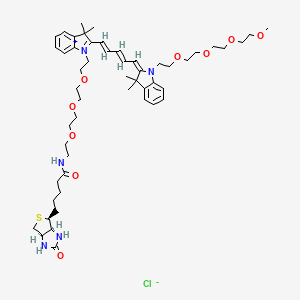
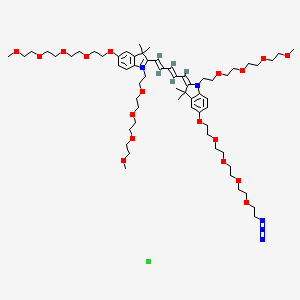
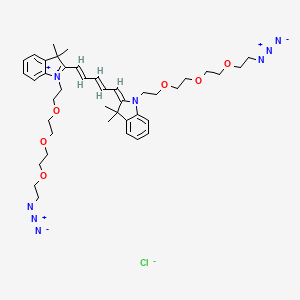
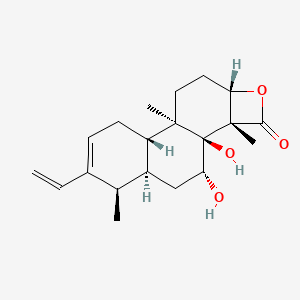
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)

